What are the physicochemical properties of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one?
What are the physicochemical properties of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one?
Title: The Physicochemical Profile and Synthetic Utility of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one in Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the dihydroquinolinone (dihydrocarbostyril) scaffold represents a privileged pharmacophore. Specifically, 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 944407-14-1) has emerged as a critical building block[1][2]. The unique juxtaposition of a highly electronegative fluorine atom and a sterically demanding methyl group on the aromatic ring imparts exceptional metabolic stability and target selectivity. This technical whitepaper elucidates the physicochemical properties, self-validating synthetic protocols, and downstream applications of this vital intermediate.
Structural and Physicochemical Profiling
Understanding the physicochemical baseline of 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is essential for predicting its behavior in both synthetic workflows and biological systems[1]. The table below summarizes its core quantitative data:
| Property | Value | Mechanistic Implication |
| CAS Number | 944407-14-1 | Standard identifier for regulatory and sourcing compliance[2]. |
| Molecular Formula | C10H10FNO | - |
| Molecular Weight | 179.19 g/mol | Low molecular weight allows substantial downstream functionalization without exceeding Lipinski's Rule of 5[1]. |
| Calculated LogP | ~2.1 | The 7-fluoro substituent optimally increases lipophilicity, balancing aqueous solubility with membrane permeability. |
| TPSA | 29.10 Ų | Driven by the lactam moiety; ideal for both CNS penetration and mycobacterial cell wall diffusion. |
| H-Bond Donors/Acceptors | 1 / 2 | The lactam NH acts as a donor, while the C=O and F act as acceptors, providing specific target anchoring. |
Causality of Structural Features: The fluorine atom at the C7 position acts as an isostere for hydrogen but provides a strong inductive electron-withdrawing effect. This not only protects the aromatic ring from cytochrome P450-mediated oxidation but also modulates the pKa of the adjacent lactam nitrogen. Concurrently, the C8 methyl group provides steric hindrance that dictates the conformational preference of any N-alkyl chains added during downstream functionalization, a key factor in receptor subtype selectivity[3][4].
Synthetic Methodology: The Intramolecular Friedel-Crafts Approach
The de novo synthesis of 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is achieved via a robust two-step sequence starting from 3-fluoro-2-methylaniline.
Figure 1: Two-step synthetic workflow for 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.
Self-Validating Protocol: Step-by-Step
Step 1: N-Acylation
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Reaction Setup: Dissolve 1.0 eq of 3-fluoro-2-methylaniline in anhydrous dichloromethane (DCM). Add 1.2 eq of triethylamine (TEA) and cool the mixture to 0°C under an inert argon atmosphere.
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Reagent Addition: Dropwise add 1.1 eq of 3-chloropropionyl chloride. Causality: The dropwise addition at 0°C prevents the exothermic formation of di-acylated side products.
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Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 3:1). The starting aniline (UV active, amine stain positive) should completely convert to a higher Rf spot (amide).
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Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 3-chloro-N-(3-fluoro-2-methylphenyl)propanamide.
Step 2: Intramolecular Friedel-Crafts Cyclization
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Reaction Setup: In a heavy-walled reaction vessel, combine the amide intermediate with a mixture of anhydrous AlCl3 (3.0 eq) and NaCl (0.5 eq).
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Thermal Activation: Heat the solid mixture to 120–130°C to form a molten flux. Causality: The electron-withdrawing fluorine atom strongly deactivates the aromatic ring. Standard Lewis acid catalysis in solvent is insufficient to drive the reaction. The solvent-free AlCl3/NaCl melt provides the immense thermodynamic energy required to force the cyclization at the C6 position[5].
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Validation Checkpoint 2: The reaction is self-indicating; the cessation of HCl gas evolution marks reaction completion (typically 2-3 hours). Confirm via LC-MS (Target m/z: [M+H]+ = 180.1).
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Workup: Carefully quench the hot melt by pouring it over crushed ice and concentrated HCl (to dissolve aluminum salts). The highly lipophilic 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one will precipitate as a crystalline solid. Filter and recrystallize from ethanol/water.
Downstream Functionalization: N-Alkylation Dynamics
To integrate this scaffold into larger pharmacophores, the lactam nitrogen must be functionalized.
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Deprotonation: Suspend the dihydroquinolinone in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Causality: The lactam NH has a pKa of ~15. Using a strong, non-nucleophilic base like NaH in a polar aprotic solvent ensures rapid, irreversible deprotonation, driving the equilibrium entirely toward the nitrogen anion and preventing competing O-alkylation.
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Alkylation: Add an excess of a dihaloalkane (e.g., 1-bromo-4-chlorobutane). The differential leaving group ability (Br > Cl) ensures selective mono-alkylation, yielding the N-(4-chlorobutyl) intermediate, which is primed for SN2 displacement by complex amines (e.g., piperazines).
Applications in Medicinal Chemistry
The structural nuances of 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one make it a highly sought-after intermediate for two primary therapeutic areas[1]:
Anti-Tuberculosis Agents: As detailed in, this compound is a critical precursor for synthesizing heterobicyclic compounds that exhibit exceptional bactericidal activity against multidrug-resistant Mycobacterium tuberculosis[6][7]. The lipophilic nature of the fluorinated core is essential for penetrating the thick, mycolic acid-rich mycobacterial cell wall[8].
Antibacterial Quinolones: Research published in the highlights that the combination of an 8-methyl group and a 7-substituted fluoro-base on a quinolone/quinolinone core dramatically enhances potency against Gram-positive bacteria[3]. The 8-methyl group restricts the rotational freedom of the N1 substituent, locking the molecule into a bioactive conformation that tightly binds to bacterial topoisomerases[4].
Figure 2: Pharmacophore mapping of the 7-fluoro-8-methyl-dihydroquinolinone scaffold.
References
- Otsuka Pharmaceutical Co Ltd. "Heterobicyclic compounds and their use for the treatment of tuberculosis." Google Patents (WO2016031255A1).
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Fasani, E., et al. "Potent 6-Desfluoro-8-methylquinolones as New Lead Compounds in Antibacterial Chemotherapy." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis - Google Patents [patents.google.com]
- 7. WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis - Google Patents [patents.google.com]
- 8. WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis - Google Patents [patents.google.com]
